N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20186820
InChI: InChI=1S/C18H19N5O3S/c1-23-17(15-6-4-5-7-19-15)21-22-18(23)27-11-16(24)20-12-8-13(25-2)10-14(9-12)26-3/h4-10H,11H2,1-3H3,(H,20,24)
SMILES:
Molecular Formula: C18H19N5O3S
Molecular Weight: 385.4 g/mol

N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC20186820

Molecular Formula: C18H19N5O3S

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C18H19N5O3S
Molecular Weight 385.4 g/mol
IUPAC Name N-(3,5-dimethoxyphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C18H19N5O3S/c1-23-17(15-6-4-5-7-19-15)21-22-18(23)27-11-16(24)20-12-8-13(25-2)10-14(9-12)26-3/h4-10H,11H2,1-3H3,(H,20,24)
Standard InChI Key UGDFMIMQMWJJHV-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CC=N3

Introduction

N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound incorporates a dimethoxyphenyl group, a pyridinyl-substituted triazole moiety, and a sulfanyl linkage, contributing to its biological activity and therapeutic potential.

Synthesis Methods

The synthesis of N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps, including condensation reactions and functional group modifications. These reactions are often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide under controlled temperatures to optimize yield and purity. Catalysts such as triethylamine may be used to facilitate certain steps.

Biological Activities and Potential Applications

This compound has been studied for its potential antimicrobial, antifungal, and anticancer properties. The triazole moiety is known for its role in inhibiting enzymes involved in fungal cell wall synthesis, while the pyridine ring may enhance interactions with various biological receptors. The mechanism of action likely involves interactions facilitated by the triazole ring and sulfanyl group, enhancing binding affinity to enzymes or receptors involved in metabolic pathways.

Biological ActivityPotential Application
AntimicrobialTreatment of infections
AntifungalTreatment of fungal diseases
AnticancerCancer therapy

Research Findings and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator